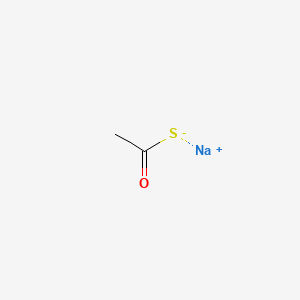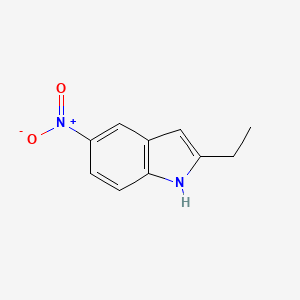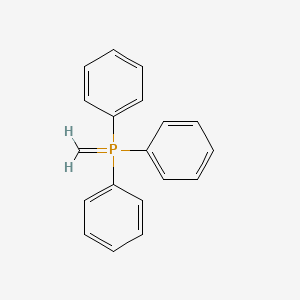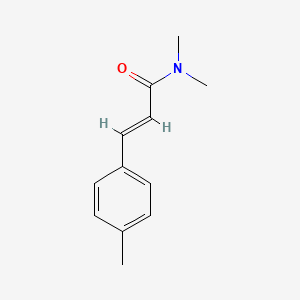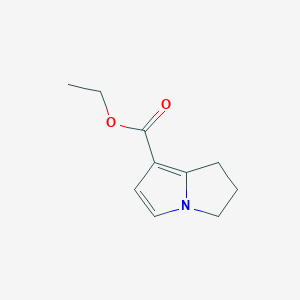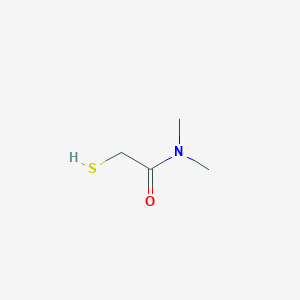
N,N-dimethyl-2-mercaptoacetamide
Overview
Description
N,N-dimethyl-2-mercaptoacetamide: is an organic compound with the molecular formula C4H9NOS. It is characterized by the presence of a mercapto group (-SH) attached to an acetamide structure.
Mechanism of Action
Target of Action
N,N-dimethyl-2-mercaptoacetamide has been identified as a potential multi-target inhibitor of metallo-β-lactamases (MBLs) and the virulence factor LasB from Pseudomonas aeruginosa . MBLs are enzymes that confer resistance to a broad range of β-lactam antibiotics, including the carbapenems, which are often considered the last resort for treating bacterial infections . LasB is a virulence factor that plays a crucial role in the pathogenesis of Pseudomonas aeruginosa .
Mode of Action
The compound interacts with its targets (MBLs and LasB) by inhibiting their activity . This inhibition can restore the activity of antibiotics already in clinical use, thus providing a novel approach to combat bacterial resistance .
Biochemical Pathways
The compound’s inhibitory effect on mbls and lasb suggests that it may interfere with the bacterial resistance mechanisms and virulence pathways .
Result of Action
The inhibition of MBLs and LasB by this compound can potentially restore the effectiveness of existing antibiotics and reduce the virulence of Pseudomonas aeruginosa . This dual action makes the compound a promising candidate for the development of new antibacterial drugs .
Biochemical Analysis
Biochemical Properties
N,N-dimethyl-2-mercaptoacetamide has been identified as a potential multi-target inhibitor of metallo-β-lactamases (MBLs) and the virulence factor LasB from Pseudomonas aeruginosa . It interacts with enzymes such as IMP-7, NDM-1, and VIM-1 .
Cellular Effects
This compound has shown promising antibacterial effects. In NDM-1 expressing Klebsiella pneumoniae isolates, it restored the full activity of imipenem . It also inhibits the virulence factor LasB from Pseudomonas aeruginosa .
Molecular Mechanism
The molecular mechanism of this compound involves inhibition of both clinically relevant MBLs and the virulence factor LasB from Pseudomonas aeruginosa . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Synthesis from N,N-dimethylacetamide and thiourea:
Reaction: N,N-dimethylacetamide is reacted with thiourea in the presence of a base such as sodium hydroxide.
Conditions: The reaction is typically carried out at elevated temperatures (around 80-100°C) for several hours.
Product Isolation: The product is then extracted using an organic solvent such as diethyl ether and purified by recrystallization.
-
Industrial Production Methods:
Large-scale Synthesis: Industrial production often involves the reaction of N,N-dimethylacetamide with hydrogen sulfide gas in the presence of a catalyst.
Conditions: The reaction is conducted under high pressure and temperature to ensure maximum yield.
Purification: The crude product is purified using distillation or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
Reagents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Conditions: Reactions are typically carried out in aqueous or organic solvents at room temperature.
Products: Oxidation of N,N-dimethyl-2-mercaptoacetamide leads to the formation of sulfoxides or sulfones.
-
Reduction:
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Conditions: Reactions are performed in anhydrous solvents under inert atmosphere.
Products: Reduction results in the formation of corresponding thiols or amines.
-
Substitution:
Reagents: Halogenating agents like thionyl chloride or phosphorus tribromide.
Conditions: Reactions are carried out at low temperatures to prevent side reactions.
Products: Substitution reactions yield halogenated derivatives of this compound.
Scientific Research Applications
Chemistry:
Catalysis: N,N-dimethyl-2-mercaptoacetamide is used as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.
Biology:
Enzyme Inhibition: This compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Medicine:
Antimicrobial Agents: Research has shown that derivatives of this compound exhibit antimicrobial properties, making them useful in developing new antibiotics.
Industry:
Polymer Production: It is used as a solvent and stabilizer in the production of high-performance polymers and resins.
Comparison with Similar Compounds
N,N-dimethylacetamide: Similar in structure but lacks the mercapto group, making it less reactive in certain chemical reactions.
N-methyl-2-mercaptoacetamide: Contains only one methyl group, resulting in different solubility and reactivity properties.
N,N-diethyl-2-mercaptoacetamide: Contains ethyl groups instead of methyl groups, affecting its steric and electronic properties.
Uniqueness:
Reactivity: The presence of both dimethyl and mercapto groups in N,N-dimethyl-2-mercaptoacetamide makes it highly reactive and versatile in various chemical reactions.
Applications: Its unique structure allows for diverse applications in catalysis, enzyme inhibition, and polymer production.
Properties
IUPAC Name |
N,N-dimethyl-2-sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NOS/c1-5(2)4(6)3-7/h7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIZMZQPWFGTKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CS | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40461838 | |
| Record name | N,N-dimethyl-2-mercaptoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40461838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35331-24-9 | |
| Record name | N,N-dimethyl-2-mercaptoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40461838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-dimethyl-2-sulfanylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


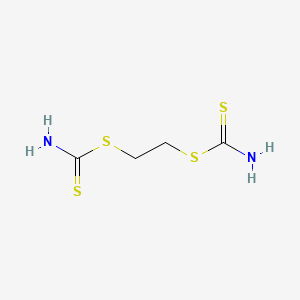
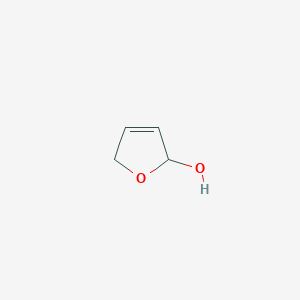
![4-Chlorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B3051579.png)
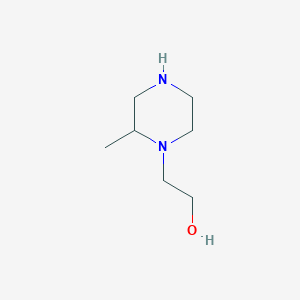
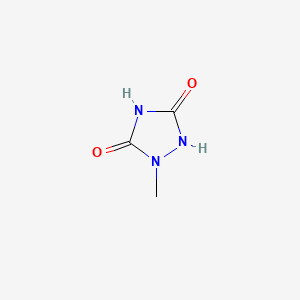
![2-[(Methylsulfanyl)methyl]aniline](/img/structure/B3051582.png)
